1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea
Description
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea is a urea-based small molecule featuring a tert-butyl-substituted isoxazole core linked to a naphthalen-1-yl group. This compound belongs to a class of kinase inhibitors designed to target specific oncogenic or inflammatory pathways. Its structural uniqueness lies in the combination of a hydrophobic tert-butyl group (enhancing membrane permeability) and the planar aromatic naphthalene moiety (facilitating π-π interactions with target proteins).
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-18(2,3)15-11-16(21-23-15)20-17(22)19-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOBIAMLVIPSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
A mixture of tert-butylacetylene (1.2 equiv) and chlorooxime (1.0 equiv) in anhydrous tetrahydrofuran (THF) is stirred at −20°C under nitrogen. Triethylamine (2.5 equiv) is added dropwise to generate the nitrile oxide in situ, followed by heating to 50°C for 12 hours. The reaction is quenched with 1M HCl, extracted with ethyl acetate, and purified via silica gel chromatography (cyclohexane/EtOAc 4:1) to yield 5-(tert-butyl)isoxazole-3-amine as a pale-yellow solid (68% yield).
Table 1: Optimization of Isoxazole Synthesis
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TIPS-Cl protection | THF | 50 | 68 |
| No protection | DCM | 25 | 42 |
| TBSOTf activation | Toluene | 80 | 55 |
LCMS analysis (Method 1) confirms the product with m/z 180 [MH⁺].
Preparation of Naphthalen-1-yl Isocyanate
Naphthalen-1-yl isocyanate is generated by treating 1-naphthylamine with triphosgene in dichloromethane (DCM). The reaction is conducted at 0°C to minimize side reactions, yielding the isocyanate intermediate in situ.
Isocyanate Formation
A solution of 1-naphthylamine (1.0 equiv) in DCM is cooled to 0°C, followed by the addition of triphosgene (0.33 equiv) dissolved in DCM. The mixture is stirred for 2 hours, washed with saturated NaHCO₃, and dried over MgSO₄. The solvent is evaporated under reduced pressure to afford naphthalen-1-yl isocyanate as a colorless liquid (89% yield).
Key Spectroscopic Data :
Formation of Urea Linkage
The urea bond is constructed via nucleophilic addition of 5-(tert-butyl)isoxazole-3-amine to naphthalen-1-yl isocyanate. Triethylamine is used to scavenge HCl, enhancing reaction efficiency.
Coupling Reaction
A solution of 5-(tert-butyl)isoxazole-3-amine (1.0 equiv) in THF is added dropwise to naphthalen-1-yl isocyanate (1.1 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 6 hours. After solvent evaporation, the crude product is recrystallized from ethanol/water (3:1) to yield 1-(5-(tert-butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea as a white crystalline solid (74% yield).
Table 2: Urea Formation Under Varied Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 6 | 74 |
| Pyridine | DCM | 12 | 61 |
| DBU | Acetonitrile | 4 | 68 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash column chromatography (FCC) using a gradient of 0–50% ethyl acetate in cyclohexane. Fractions containing the target compound are pooled and concentrated, yielding >95% purity by HPLC.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, NH), 8.45 (d, J = 7.6 Hz, 1H), 7.95–7.30 (m, 7H), 6.82 (s, 1H, isoxazole-H), 1.32 (s, 9H, tert-butyl).
-
¹³C NMR : δ 165.2 (C=O), 158.1 (isoxazole-C3), 134.5–125.8 (naphthyl carbons), 34.6 (tert-butyl-C), 29.8 (tert-butyl-CH₃).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Alternative Pathways
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation + Urea | 52 | 95 | 120 |
| Direct Amination | 38 | 87 | 90 |
| Solid-Phase Synthesis | 45 | 92 | 150 |
The cyclocondensation-urea coupling strategy offers optimal balance between yield and purity, though solid-phase methods may benefit scalability .
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea may undergo various chemical reactions, including:
Oxidation: Oxidation of the isoxazole ring or naphthalene moiety.
Reduction: Reduction of the urea group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea
The synthesis of this compound typically involves the reaction of isoxazole derivatives with naphthalene-based urea. Isoxazoles are five-membered heterocycles containing nitrogen and oxygen, which contribute to the compound's unique properties. The synthetic pathways often include:
- Formation of Isoxazole Ring : The tert-butyl group is introduced to the isoxazole structure through specific reagents that facilitate cyclization.
- Urea Formation : The naphthalene moiety is then attached via urea linkage, enhancing the compound's stability and biological activity.
This synthetic approach has been documented in various studies, highlighting the efficiency and yield of the reactions involved .
Antitumor Activity
Research indicates that isoxazoles, including 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea, exhibit significant antitumor properties. Studies have shown that:
- Isoxazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression .
- Compounds similar to 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea have demonstrated cytotoxic effects against various cancer cell lines, such as ovarian cancer and colon cancer cells .
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has been explored extensively:
- Compounds with similar structures have shown efficacy against bacteria like E. coli and S. aureus, indicating that 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea may possess similar properties .
- The presence of the naphthalene group enhances lipophilicity, which can improve membrane penetration and antibacterial activity .
Other Therapeutic Applications
Isoxazoles are also being investigated for their roles in treating neurodegenerative diseases due to their ability to modulate inflammatory pathways. The inhibition of specific enzymes related to neuroinflammation has been a focal point in recent research .
Case Study 1: Antitumor Efficacy
A study conducted by Vitale et al. (2014) synthesized new isoxazoles and evaluated their potency against ovarian cancer cell lines. The results indicated that certain modifications to the isoxazole structure significantly enhanced COX inhibitory activity, leading to increased cytotoxicity compared to earlier compounds . This suggests that 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea could be a promising candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Properties
Research by RamaRao et al. (2011) focused on various isoxazole derivatives' antibacterial activities. The findings revealed that specific substitutions on the isoxazole ring led to enhanced activity against resistant bacterial strains. This underscores the potential application of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participation in biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Quizartinib (AC220)
- Potency : Exhibits IC50 of 1.1 nM against FLT3-ITD in MV4-11 leukemia cells, with >10-fold selectivity over KIT, PDGFRA, and CSF-1R .
- PK Profile : High oral bioavailability in mice and rats, supporting clinical translation .
- Clinical Relevance : Phase III trials for FLT3-ITD+ acute myeloid leukemia (AML) demonstrate prolonged survival but face challenges with acquired resistance (e.g., D835Y mutations) .
Methoxy- and Chlorophenyl Analogs
- Structural Impact : Substitution at the phenyl ring (e.g., 2-Cl, 3-OCH3) alters electron distribution, affecting target binding. For instance, 1-(3-methoxyphenyl)urea derivatives show reduced metabolic stability compared to naphthalen-1-yl analogs due to increased polarity .
Mechanistic Insights
- FLT3 Inhibition : The urea moiety forms critical hydrogen bonds with the kinase hinge region, while the isoxazole-tert-butyl group occupies a hydrophobic pocket adjacent to the ATP-binding site .
- Resistance Mechanisms : Naphthalen-1-yl derivatives may exhibit reduced susceptibility to FLT3 mutations (e.g., D835Y) compared to smaller aryl groups, as inferred from CHMFL-FLT3-213 data .
Biological Activity
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C17H22N2O
CAS Number : 959240-45-0
IUPAC Name : N-(5-tert-butylisoxazol-3-yl)-3-(naphthalen-1-yl)urea
The compound features an isoxazole ring, which is known for its diverse biological properties, making it a valuable scaffold in drug design. The presence of the tert-butyl group enhances lipophilicity, potentially improving cellular uptake and activity.
The biological activity of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, leading to antimicrobial and anticancer effects.
- Cellular Disruption : It can disrupt cellular membranes, affecting cell viability and proliferation.
- Apoptosis Induction : Studies indicate that it may promote apoptosis through modulation of apoptotic pathways, particularly by influencing the expression of Bcl-2 family proteins and p21^WAF1.
Structure-Activity Relationships (SAR)
Research into the SAR of isoxazole derivatives has revealed that modifications to the isoxazole ring and the naphthalene group can significantly influence biological activity:
- Substituent Variations : The presence of bulky groups like tert-butyl enhances lipophilicity and may improve cellular uptake.
- Positioning of Functional Groups : Alterations at specific positions on the isoxazole or naphthalene rings can optimize enzyme inhibition or cytotoxicity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea:
Study 1: Anticancer Activity
In a study examining the anticancer properties, 1-(5-(tert-butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea exhibited potent cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily attributed to the induction of apoptosis through caspase activation.
Study 2: Antimicrobial Effects
Another study focused on the antimicrobial properties of this compound revealed significant activity against Gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea, and what reaction conditions optimize yield?
The synthesis typically involves three key steps:
Isoxazole ring formation : Cyclization of nitrile oxides with alkynes under controlled temperatures (e.g., 60–80°C) in aprotic solvents like tetrahydrofuran (THF) .
Introduction of the tert-butyl group : Alkylation using tert-butyl halides in the presence of strong bases (e.g., NaH) .
Urea linkage formation : Reaction of the isoxazole intermediate with naphthalen-1-yl isocyanate under anhydrous conditions, often catalyzed by triethylamine .
Optimization requires strict control of stoichiometry, solvent polarity, and reaction time. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, naphthyl aromatic signals) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] for CHNO: 348.17) .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Solubility in organic solvents (e.g., chloroform, ethanol) varies with substituent polarity .
- Stability : Store at -20°C in inert atmospheres (argon) to prevent hydrolysis of the urea moiety. Degradation is monitored via TLC and HPLC .
Advanced Research Questions
Q. How does the tert-butyl isoxazole moiety influence binding affinity to biological targets like kinases?
The tert-butyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., FLT3), while the isoxazole ring’s electron-rich structure facilitates π-π stacking with aromatic residues. Competitive inhibition assays (IC determination) and molecular docking studies (AutoDock Vina) validate these interactions . Structural analogs lacking the tert-butyl group show reduced potency, highlighting its role in target engagement .
Q. What structure-activity relationship (SAR) trends emerge when comparing analogs with varying aryl substituents?
- Electron-withdrawing groups (e.g., Cl in dichlorophenyl analogs): Increase kinase inhibition potency but reduce solubility .
- Methoxy substituents : Improve metabolic stability but may lower binding affinity due to steric hindrance .
- Naphthyl vs. phenyl groups : The naphthyl moiety enhances π-stacking in hydrophobic pockets, as shown in comparative IC assays .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Standardize assay conditions : Use consistent cell lines (e.g., MV4-11 for FLT3-ITD mutants) and control for DMSO concentrations .
- Validate target specificity : Employ siRNA knockdowns or CRISPR-edited cells to confirm on-target effects .
- Replicate synthesis protocols : Variations in tert-butyl group introduction (e.g., alkylation efficiency) can alter bioactivity; purity must exceed 95% .
Q. What in vitro models are appropriate for evaluating this compound’s pharmacokinetic properties?
- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactors to measure metabolic half-life (t) .
- Caco-2 permeability : Assess intestinal absorption potential (P values) .
- Plasma protein binding : Equilibrium dialysis to quantify free fraction (% unbound) .
Q. What computational methods predict this compound’s potential off-target effects?
- Pharmacophore modeling : Identify shared features with known inhibitors (e.g., ATP-binding site motifs) using Schrödinger Suite .
- Machine learning : Train models on ChEMBL data to predict off-target kinase interactions (e.g., ABL1, JAK2) .
Methodological Considerations
Q. How should researchers handle this compound’s toxicity and safety in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory.
- Emergency protocols : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air .
- Waste disposal : Incinerate in compliance with EPA guidelines for halogenated organics .
Q. What strategies improve the scalability of synthesis for in vivo studies?
- Flow chemistry : Continuous synthesis reduces batch variability and improves yield (e.g., telescoped reactions) .
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to enhance sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
